molecular formula C12H12F3NO2 B13653417 (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13653417
M. Wt: 259.22 g/mol
InChI Key: CDBDQHBPLLUGEZ-RKDXNWHRSA-N
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Description

(3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethylphenyl Group: This step often involves a substitution reaction where a trifluoromethylphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions could be used to modify the functional groups on the compound.

    Substitution: The trifluoromethylphenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could lead to an alcohol.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: The chiral nature of the compound makes it useful in asymmetric synthesis.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It may interact with biological receptors, making it a candidate for drug development.

Medicine

    Drug Development: The compound’s unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Phenylpyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group.

    (3S,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid: Contains a fluorophenyl group instead of a trifluoromethylphenyl group.

Uniqueness

The presence of the trifluoromethyl group in (3S,4S)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

(3S,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9-/m1/s1

InChI Key

CDBDQHBPLLUGEZ-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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